molecular formula C18H22N2O4S2 B2765454 2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide CAS No. 946300-61-4

2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Cat. No.: B2765454
CAS No.: 946300-61-4
M. Wt: 394.5
InChI Key: ATILZCKQRPLOPD-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Research on quinoline derivatives has demonstrated their potential as antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown significant activity against Gram-positive bacteria, indicating the utility of these compounds in developing new antimicrobial treatments (Biointerface Research in Applied Chemistry, 2019).

Anticancer Activity

Several studies have focused on the anticancer properties of sulfonamide derivatives. N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been evaluated for their anticancer activity on various human tumor cell lines, revealing that certain compounds exhibit potent anticancer activity, suggesting their potential use in cancer therapy (International Journal of Molecular Sciences, 2018).

Pro-apoptotic Effects

Research into sulfonamide derivatives has also uncovered their pro-apoptotic effects on cancer cells, with some compounds showing the ability to induce caspase activity and cell cycle arrest, highlighting a possible mechanism for their anticancer effects (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Radioprotective Agents

The utility of sulfonamide derivatives in radioprotection has been explored, with certain compounds showing radioprotective activity in vivo against γ-irradiation, suggesting their potential application in protecting against radiation-induced damage (Arzneimittel-Forschung (Drug Research), 2008).

Synthetic Applications

Sulfonamide compounds have been extensively used in synthetic chemistry, with their role as intermediates in the synthesis of various heterocyclic systems being of particular interest. The ability to undergo various reactions makes them valuable tools in the development of new synthetic methodologies (ChemInform, 2002).

Properties

IUPAC Name

2,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-6-9-18(14(2)11-13)26(23,24)19-16-8-7-15-5-4-10-20(17(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATILZCKQRPLOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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